Mecamylamine

Beschreibung

Eigenschaften

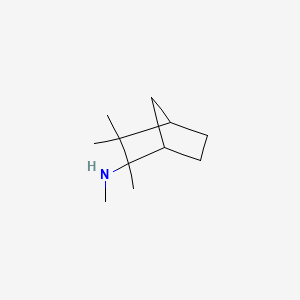

IUPAC Name |

N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYZQPCYWPFTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023240 | |

| Record name | Mecamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.24e-01 g/L | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-40-2 | |

| Record name | Mecamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecamylamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecamylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mecamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecamylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Mecamylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mecamylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Ring-Opening Functionalization (Patent WO2013026852A2)

The 2012 patent WO2013026852A2 introduced a versatile strategy leveraging three-membered heterocyclic intermediates to access diverse this compound analogues. Key innovations include:

Step 1: Epoxide/N-Aziridine Synthesis

-

Reacting bicyclo[2.2.1]heptene derivatives with peroxides or chloramine-T to form strained epoxide or N-aziridine rings.

-

Example : Treatment of 3-exo-methylbicyclo[2.2.1]hept-2-ene with m-CPBA yields the corresponding epoxide in 92% purity.

Step 2: Nucleophilic Ring Opening

-

Subjecting the heterocycle to organolithium or Grignard reagents (R1-MgX) to install substituents at the bridgehead position.

-

Solvent System : Dichloromethane/triethylamine (4:1 v/v) at -78°C.

Step 3: Amination via Nitrogen Nucleophiles

-

Replacing the hydroxyl group with amines through azide displacement followed by Staudinger reduction or reductive amination.

-

Critical Reagent : Sodium bis(trimethylsilyl)amide (NaHMDS) for deprotonation, enabling >90% conversion.

Table 1: Comparative Yields of Key Intermediates

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Epoxide Formation | m-CPBA | 92 | 98.5 |

| Ring Opening (R1=Ph) | PhMgBr | 85 | 97.2 |

| Azide Displacement | NaN₃, BF₃·Et₂O | 78 | 96.8 |

Asymmetric Catalysis for Enantiopure Product

A 2016 publication optimized enantioselective synthesis using chiral auxiliaries:

-

Chiral Epoxidation : Sharpless asymmetric epoxidation of bicycloheptene derivatives with titanium tetraisopropoxide and diethyl tartrate (90% ee).

-

Stereoretentive Amination : Copper-catalyzed coupling of the epoxide with methylamine preserves configuration (Δee < 2%).

-

Crystallization Purification : Recrystallization from ethanol/water mixtures enhances enantiomeric excess to >99%.

Advantages Over Classical Methods :

-

45% overall yield (vs. 15–20% historically).

-

Eliminates toxic cyanoborohydrides.

Industrial-Scale Manufacturing Considerations

Quality Control Metrics

-

Heavy Metals : ≤50 ppm via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

-

Chloride Content : 17.0–17.8% determined by argentometric titration.

-

Related Substances : ≤1.0% total impurities by GC-FID (Gas Chromatography-Flame Ionization Detection).

Table 2: Analytical Specifications for this compound Hydrochloride

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Assay (Purity) | GC-FID | 98.0–101.0% |

| Residual Isopropyl Alcohol | Headspace GC | ≤0.5% |

| Enantiomeric Excess | Chiral HPLC | ≥99% (-)-isomer |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mecamylamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Mecamylamin kann zu entsprechenden N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Mecamylamin in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Mecamylamin kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Alkylhalogenide oder Acylhalogenide unter basischen Bedingungen.

Wichtigste gebildete Produkte:

Oxidation: N-Oxide von Mecamylamin.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Mecamylamin-Derivate.

Wissenschaftliche Forschungsanwendungen

Smoking Cessation

Mecamylamine has been investigated as an adjunct treatment for smoking cessation. Studies indicate that it may enhance the efficacy of nicotine replacement therapies:

- A combination of this compound and nicotine has shown superior results compared to nicotine alone in promoting smoking cessation .

- The drug's ability to block nAChRs involved in nicotine reward pathways makes it a candidate for reducing cravings and withdrawal symptoms.

Tourette Syndrome

This compound has demonstrated effectiveness in managing Tourette syndrome, particularly in patients unresponsive to conventional treatments:

- A retrospective study involving 24 patients showed significant improvements in tic severity after administration of this compound at doses ranging from 2.5 to 6.25 mg/day .

- The treatment was well-tolerated, with no significant peripheral parasympathetic activity noted over extended periods (up to 550 days) of use.

Alcohol Use Disorder

Research indicates that this compound may play a role in reducing alcohol consumption and preventing relapse:

- Preclinical studies have shown that this compound decreases voluntary alcohol intake in animal models .

- It has been suggested that nAChRs in the ventral tegmental area and nucleus accumbens mediate the reinforcing effects of alcohol, making this compound a potential therapeutic for alcohol addiction .

Mental Health Disorders

This compound is being explored as an adjunctive treatment for various mental health conditions:

- In major depression, (S)-mecamylamine (TC-5214) was evaluated as an augmentation therapy, showing initial promise but failing to replicate efficacy in later Phase III trials .

- Its non-selective antagonism at nAChRs may contribute to antidepressant effects, although results have been mixed.

Summary of Clinical Findings

The following table summarizes key findings from studies on the applications of this compound across different conditions.

Case Study: Tourette Syndrome

In a retrospective study involving 24 patients with Tourette syndrome who had not responded to standard treatments, this compound was administered over varying durations (8 to 550 days). The Clinical Global Impression Scale indicated significant improvements across the cohort, particularly among those who had previously received no medication .

Case Study: Smoking Cessation

In trials assessing smoking cessation strategies, participants receiving this compound alongside nicotine replacement therapy reported higher quit rates than those receiving nicotine alone, highlighting its potential as an effective adjunct treatment for tobacco dependence .

Wirkmechanismus

Mecamylamine acts as a ganglionic blocker by preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in a reduction of sympathetic tone, vasodilation, and reduced cardiac output, leading to its antihypertensive effects. This compound crosses the blood-brain barrier and exerts its effects on the central nervous system by blocking nicotinic acetylcholine receptors .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Profiles

Table 1: Receptor Selectivity and Key Pharmacological Parameters

Key Findings:

- Receptor Subtype Sensitivity : this compound is most potent at α3β4 receptors (IC50: 0.3 μM), followed by α4β2 (1.2 μM) and α2β2 (2.5 μM). It exhibits minimal activity at α7 receptors .

- Stereoisomer Differences : While R-Mec and S-Mec show overlapping IC50 values (<22% difference), S-Mec dissociates more slowly from α4β2 and α3β4 receptors. In vivo, R-Mec is 2.4× more potent in blocking nicotine-induced analgesia (AD50: 0.03 vs. 0.08 mg/kg) .

- Mechanistic Divergence: Unlike hexamethonium (competitive antagonist), this compound’s noncompetitive action allows it to inhibit receptors even after prolonged agonist exposure, making it effective in chronic nicotine exposure models .

Therapeutic Efficacy and Limitations

Table 2: Clinical and Preclinical Outcomes

Key Findings:

- Smoking Cessation : this compound reduces nicotine reward by blocking β2-containing nAChRs. Combined with nicotine replacement therapy, it doubled 6-month abstinence rates in trials .

- Antidepressant Mechanisms: Low-dose this compound (2.5–5 mg/day) potentiates monoamine systems by reducing hypercholinergic activity, though its stereoisomer TC-5214 failed due to insufficient efficacy .

- NMDA Receptor Cross-Activity : this compound also antagonizes NMDA receptors at high doses, contributing to cognitive side effects and overlapping discriminative effects with ketamine in animal models .

Selectivity and Off-Target Effects

- Ganglionic vs. CNS Receptors: this compound’s preference for β4-containing ganglionic receptors (e.g., α3β4) reduces peripheral side effects at low doses, unlike hexamethonium, which potently blocks autonomic ganglia .

- Dopamine Modulation : Unlike selective α6β2 antagonists (e.g., r-bPiDI), this compound partially inhibits nicotine-evoked dopamine release (60–70% inhibition vs. >90% for broad antagonists), suggesting mixed receptor targeting .

Biologische Aktivität

Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has garnered attention due to its diverse biological activities and potential therapeutic applications. Originally developed as an antihypertensive agent, its role in the central nervous system (CNS) and other physiological processes has been extensively studied. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant case studies.

This compound operates primarily by blocking nAChRs, which are integral to neurotransmission in both the peripheral and central nervous systems. Its ability to cross the blood-brain barrier allows it to exert effects on CNS nAChRs, leading to a variety of biological outcomes:

- Non-competitive Antagonism : this compound binds to a site within the nAChR channel pore, inhibiting ion flow without preventing channel closure after agonist removal. This "trapping" mechanism results in prolonged inhibition of receptor activity .

- Diverse Receptor Interaction : It exhibits non-selective antagonistic effects across various nAChR subtypes, which can lead to both therapeutic benefits and side effects such as constipation and urinary retention .

Therapeutic Applications

This compound's pharmacological properties have led to its investigation for several therapeutic uses beyond hypertension:

- Antidepressant Effects : Studies have indicated that this compound may exhibit antidepressant-like effects in animal models. Its modulation of nAChR activity is thought to influence mood regulation .

- Addiction Treatment : this compound has been explored as a treatment for nicotine addiction. By antagonizing nAChRs, it may reduce withdrawal symptoms and cravings in individuals attempting to quit smoking .

- Neuropathic Pain Management : Research suggests that this compound can alleviate certain types of neuropathic pain, potentially through its action on nAChRs involved in pain pathways .

Case Studies and Clinical Research

Several studies have highlighted the clinical relevance of this compound:

- Hypertension Management : Initially used for hypertension, this compound demonstrated efficacy at lower doses than traditional ganglionic blockers, with fewer side effects. A study reported effective blood pressure reduction with doses ranging from 30 to 90 mg/day .

- Depression Treatment : In a controlled study involving mice, this compound administration resulted in significant reductions in depressive behaviors compared to control groups, suggesting its potential utility as an antidepressant .

- Smoking Cessation : A clinical trial evaluated this compound's effectiveness in reducing cravings among smokers. Participants receiving this compound reported significantly lower cravings compared to those receiving a placebo .

Data Table: Summary of Biological Activities

Q & A

Q. How should researchers design dose-response experiments to determine mecamylamine’s EC50 and Hill coefficients for nicotinic acetylcholine receptor (nAChR) antagonism?

- Methodological Answer : Normalize electrophysiological current responses (e.g., pre- and post-mecamylamine application) to establish baseline activity. Fit averaged data to one or two Hill equations using nonlinear regression software (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients (nH). Ensure normalization accounts for receptor desensitization by comparing pre- and post-drug application currents .

Q. What protocols are recommended for assessing this compound’s safety and tolerability in pediatric clinical trials for neuropsychiatric disorders?

- Methodological Answer : Use ascending fixed-dose regimens (e.g., 0.5 mg/day for 6 weeks, escalating to 5 mg/day) to monitor dose-dependent effects. Track adverse events (e.g., constipation, QT prolongation) via standardized scales (e.g., CGI, YGTSS). Include placebo-controlled arms and blinded independent evaluators to minimize bias, as demonstrated in autism trials .

Q. How can behavioral microstructures (e.g., lever orientation, sniffing) be quantified to study this compound’s effects on cue-directed behavior in rodent models?

- Methodological Answer : Employ video tracking software (e.g., EthoVision) to categorize and time-stamp behaviors. Use cluster analysis to identify correlated behavioral sequences (e.g., lever grabs vs. sniffs). Compare experimental groups (this compound vs. saline) using repeated-measures ANOVA, focusing on disintegration patterns in low-contact vs. high-contact behaviors .

Q. What statistical approaches are suitable for analyzing this compound’s impact on dopamine release in microdialysis studies?

- Methodological Answer : Express dopamine metabolite concentrations as percentages of baseline (pre-drug) levels. Apply repeated-measures ANOVA with factors like drug pretreatment (this compound vs. hexamethonium) and time points. Use post hoc tests (e.g., Duncan’s) to compare specific intervals, such as pre-injection vs. post-injection phases .

Advanced Research Questions

Q. How can contradictory clinical trial results (e.g., this compound’s efficacy in autism vs. ADHD) be reconciled through subgroup analysis?

- Methodological Answer : Stratify data by covariates like dose/kg (e.g., 0.13–0.15 mg/kg/day vs. ≥0.18 mg/kg/day) and treatment duration. Use exploratory endpoints (e.g., TODS-CR mood scores) to identify responder subgroups. For autism trials, prioritize sustained improvement metrics over transient effects, as higher doses may paradoxically reduce efficacy .

Q. What experimental controls are critical for isolating this compound’s nAChR-specific effects in operant conditioning paradigms?

- Methodological Answer : Include food-motivated control tasks to distinguish general motor effects from nAChR-mediated reinforcement. Compare this compound (1–4 mg/kg) with saline in cocaine vs. food self-administration models. Validate specificity by testing α4β2 nAChR agonists (e.g., varenicline) in parallel .

Q. How can voltage-clamp electrophysiology distinguish competitive vs. noncompetitive antagonism of this compound at α5-containing nAChRs?

- Methodological Answer : Perform current-voltage (I-V) analyses under varying agonist concentrations. Competitive antagonists shift EC50 without altering maximal current (Imax), while noncompetitive antagonists reduce Imax. Use two-site Hill models to detect mixed inhibition mechanisms, as applied in α5 nAChR studies .

Q. What computational tools are recommended for modeling this compound’s stereoisomer interactions with nAChR subtypes?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities of this compound stereoisomers to α4β2 or α7 nAChRs. Validate predictions with radioligand displacement assays, referencing stereoselective blockade data from receptor subtype analyses .

Q. How should researchers optimize this compound dosing in translational studies to balance blood-brain barrier penetration and peripheral side effects?

- Methodological Answer : Conduct pharmacokinetic profiling in rodents to calculate brain/plasma ratios. Compare subcutaneous vs. oral administration routes using LC-MS/MS for drug quantification. Adjust doses based on receptor occupancy simulations (e.g., α4β2 nAChR PET imaging) to minimize peripheral muscarinic effects .

Q. What ethical frameworks are essential when designing this compound trials for vulnerable populations (e.g., children with autism)?

- Methodological Answer :

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain independent ethics committee approval for ascending-dose protocols. Include data safety monitoring boards (DSMBs) to review adverse events (e.g., QT prolongation) and ensure informed consent processes address off-label use risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.